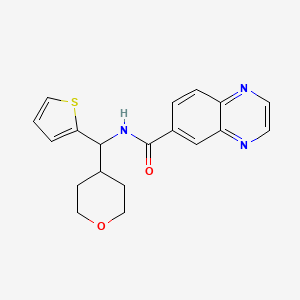

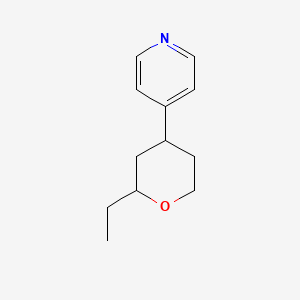

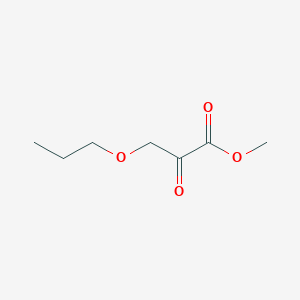

![molecular formula C22H18ClF4N5O B2358554 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide CAS No. 478262-13-4](/img/structure/B2358554.png)

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with multiple functional groups. It contains a benzene carboxamide group, a piperazine group, and two pyridine groups, one of which is substituted with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple aromatic rings and the presence of nitrogen, fluorine, and chlorine atoms. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make the compound relatively stable and polar .Scientific Research Applications

Synthesis and Pharmaceutical Applications

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide is involved in the synthesis of certain pharmaceuticals. For instance, it is a key intermediate in synthesizing Fluspirilen and Penfluridol, two neuroleptic agents. These compounds are synthesized using rhodium-catalyzed hydroformylation, demonstrating the chemical's significance in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Radiopharmaceutical Development

This compound has been explored for its potential in radiopharmaceutical applications. It forms the basis for [(18)F]p-MPPF, a radioligand used in positron emission tomography (PET) for studying serotonin neurotransmission. This application highlights the compound's relevance in neuroscience research and clinical imaging (Plenevaux et al., 2000).

Research in Neuroreceptor Imaging

Further emphasizing its role in neuroreceptor imaging, studies involving [18F]p-MPPF provide insights into serotonergic neurotransmission. This work contributes to understanding the serotonergic system's functioning in various neurological conditions, underlining the compound's utility in neuroscientific research (Plenevaux et al., 2000).

Enabling Pharmaceutical Innovations

The compound is involved in the development of new pharmaceuticals, such as phosphodiesterase (PDE) inhibitors, which have applications in heart therapy. This demonstrates its utility in creating novel therapeutic agents (Baker, Byrne, Economides, & Javed, 1995).

Applications in Cancer Research

This compound plays a role in cancer research, particularly in studying the metabolism of antineoplastic agents like flumatinib in chronic myelogenous leukemia (CML) patients. This application is crucial for understanding drug metabolism in cancer therapies (Gong, Chen, Deng, & Zhong, 2010).

Agricultural Research Applications

In agriculture, this compound's derivatives, like fluazifop-butyl and haloxyfop-methyl, are studied for their phytotoxicity effects on plants. This research is vital for developing effective herbicides and understanding their impact on crops (Buhler & Burnside, 1984).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClF4N5O/c23-17-12-15(22(25,26)27)13-29-19(17)31-8-10-32(11-9-31)20-18(2-1-7-28-20)30-21(33)14-3-5-16(24)6-4-14/h1-7,12-13H,8-11H2,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQREPONQBMMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)NC(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClF4N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

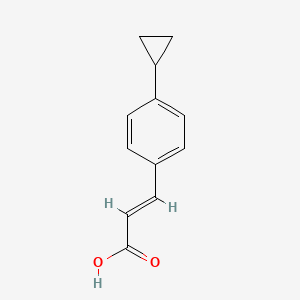

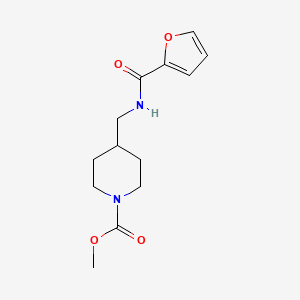

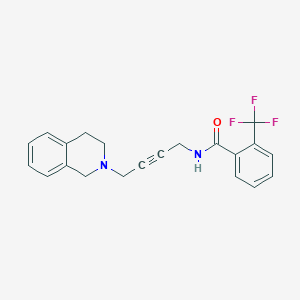

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)

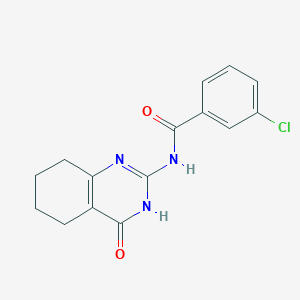

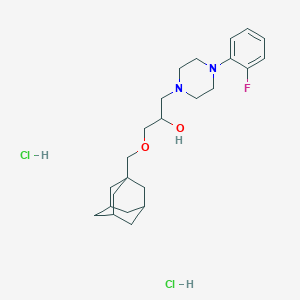

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)

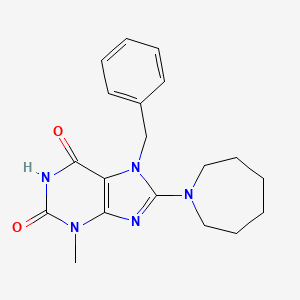

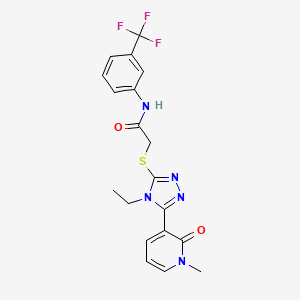

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)